(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with hydroxy groups at positions 2 and 4, and a 4-methoxy-2-methylphenyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Formation of the intermediate: The initial step involves the reaction of 4-methoxy-2-methylbenzaldehyde with a suitable ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization with urea or thiourea under controlled conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4)-dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxy groups and the aromatic ring allow it to form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
- (2,4)-Dihydroxy-5-phenylpyrimidine
- (2,4)-Dihydroxy-5-(4-methoxyphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine
Comparison:
- (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
- (2,4)-Dihydroxy-5-phenylpyrimidine lacks the methoxy and methyl substituents, which may result in different reactivity and biological properties.
- (2,4)-Dihydroxy-5-(4-methoxyphenyl)pyrimidine has a methoxy group but lacks the methyl group, potentially altering its interaction with molecular targets.
- (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine has a methyl group but lacks the methoxy group, which may affect its solubility and reactivity.
Properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-5-8(17-2)3-4-9(7)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHZDBUVICZFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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